molecular formula C23H19FN4O4 B2907297 N-(4-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251633-71-2

N-(4-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2907297
CAS No.: 1251633-71-2
M. Wt: 434.427
InChI Key: QMOUIVNGYLTTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a pyridinone core linked to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group. The acetamide side chain includes a 4-ethoxyphenyl moiety, which may enhance solubility and bioavailability.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O4/c1-2-31-18-11-9-17(10-12-18)25-20(29)14-28-13-3-4-19(23(28)30)22-26-21(27-32-22)15-5-7-16(24)8-6-15/h3-13H,2,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOUIVNGYLTTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Hydroxyacetamide Derivatives (FP1–12)

Compounds such as 2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine-2-phenyl-1,3-imidazol-5-one}sulfanyl]-N-hydroxyacetamide (FP1–12) share the acetamide backbone but differ in substituents. Key distinctions include:

  • Heterocyclic Core: FP1–12 incorporate imidazolone and triazole rings, whereas the target compound uses pyridinone and oxadiazole.
  • Functional Groups : FP1–12 have sulfanyl and hydroxyacetamide groups, contrasting with the ethoxyphenyl and fluorophenyl groups in the target compound.

Chromenone and Pyrazolo-Pyrimidine Derivatives (Patent Examples)

Example 83 from the patent (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) shares fluorinated aromatic groups and a complex heterocyclic scaffold. Notable comparisons:

  • Structural Complexity: Both compounds employ fluorophenyl groups, but the patent example uses chromenone and pyrazolo-pyrimidine systems, which are absent in the target compound.

Data Table: Comparative Analysis

Property Target Compound FP1–12 (Hydroxyacetamide) Patent Example 83
Core Structure Pyridinone + 1,2,4-oxadiazole Imidazolone + 1,2,4-triazole Chromenone + pyrazolo-pyrimidine
Key Substituents 4-ethoxyphenyl, 4-fluorophenyl Hydroxyacetamide, sulfanyl, substituted phenyl 3-fluorophenyl, 4-isopropoxyphenyl, dimethylamino
Molecular Weight (Da) ~423 (estimated) Not reported 571.198.8 (M++1)
Melting Point Not reported Not reported 302–304°C
Synthetic Catalysts Likely Pd-based or acid catalysts (inferred) Pyridine, Zeolite (Y-H) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

Research Findings and Implications

  • Oxadiazole vs. Triazole/Imidazolone : The 1,2,4-oxadiazole in the target compound may confer greater metabolic stability compared to triazole derivatives due to reduced susceptibility to enzymatic cleavage .
  • Fluorophenyl Groups: Both the target compound and patent example 83 utilize fluorophenyl substituents, which are known to enhance binding affinity in kinase inhibitors .
  • Ethoxyphenyl vs.

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